4a,8a-Dihydronaphthalene

Physical Chemistry Separation Science Thermophysical Properties

4a,8a-Dihydronaphthalene (CAS 17344-74-0) is a C₁₀H₁₀ dihydronaphthalene isomer characterized by saturation at the bridgehead 4a and 8a positions, creating a structure that is distinctly different from its 1,2- and 1,4-dihydronaphthalene analogs. This compound is not merely a partially saturated naphthalene; it features a unique arrangement of double bonds that confers specific reactivity, most notably its demonstrated capacity to function as a hydrogen donor in hydrogenation reactions.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 17344-74-0
Cat. No. B097363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4a,8a-Dihydronaphthalene
CAS17344-74-0
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1=CC2C=CC=CC2C=C1
InChIInChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-10H
InChIKeyVWKKDGVKAXUQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4a,8a-Dihydronaphthalene (CAS 17344-74-0): A Unique Dihydronaphthalene Isomer for Specialized Research and Synthesis


4a,8a-Dihydronaphthalene (CAS 17344-74-0) is a C₁₀H₁₀ dihydronaphthalene isomer characterized by saturation at the bridgehead 4a and 8a positions, creating a structure that is distinctly different from its 1,2- and 1,4-dihydronaphthalene analogs. This compound is not merely a partially saturated naphthalene; it features a unique arrangement of double bonds that confers specific reactivity, most notably its demonstrated capacity to function as a hydrogen donor in hydrogenation reactions [1]. Its existence as cis- and trans- stereoisomers, each accessible through pericyclic reactions from [10]annulene precursors, provides distinct synthetic handles for constructing complex molecular architectures [2].

Hydrogen donor reactivity Enables transfer hydrogenation studies with aromatization-driven H-donation.
Stereoisomer access Cis/trans isomers accessible via pericyclic electrocyclization of [10]annulene.
Isomer-specific differentiation Reactivity and physical properties distinctly different from 1,2- and 1,4-dihydronaphthalene.

Why Generic 'Dihydronaphthalene' Substitution Fails: The Critical Differences of the 4a,8a-Isomer


Treating all dihydronaphthalenes as interchangeable risks experimental failure. The 4a,8a-isomer's bridgehead saturation results in a significantly higher boiling point (223.4 °C) compared to 1,2-dihydro- (204.9 °C) and 1,4-dihydronaphthalene (~212 °C), a critical parameter for purification and gas-phase reactivity studies . More fundamentally, its unique thermal reactivity allows it to act as a hydrogen donor, aromatizing to naphthalene, a property not shared by its constitutional isomers which instead typically undergo disproportionation or act as hydrogen acceptors under similar conditions [1]. Relying on a generic 'dihydronaphthalene' specification without the correct CAS number is likely to lead to procurement of a different isomer with profoundly different physical and chemical behavior.

Boiling point mismatch

Markedly higher boiling point than 1,2- and 1,4-isomers alters purification and gas-phase behavior; substitution may compromise separation.

Reactivity direction inversion

Acts as hydrogen donor aromatizing to naphthalene; 1,2-isomer acts as acceptor/disproportionation. Interchanging may reverse intended reaction outcome.

Quantitative Evidence Guide: Key Differentiators for 4a,8a-Dihydronaphthalene (17344-74-0)


Higher Boiling Point vs. 1,2- and 1,4-Dihydronaphthalene Isomers for Enhanced Separation

The boiling point of 4a,8a-dihydronaphthalene is significantly higher than its constitutional isomers. This allows for easier separation by distillation and indicates different intermolecular forces, a critical factor for phase-equilibrium calculations and process design.

Boiling Point Delta
Data to verify
+18.5 °C (vs 1,2-) / +11.9 °C (vs 1,4-)
Supports isomer-specific distillation purification
Calculated values at 760 mmHg; experimental validation advised.
Physical Chemistry Separation Science Thermophysical Properties

Unique Hydrogen Donor Reactivity: A Definitive Role in Aromatization-Driven Hydrogenation

cis-4a,8a-Dihydronaphthalene has been explicitly characterized as a hydrogen donor, capable of transferring its two bridgehead hydrogen atoms to a suitable acceptor and aromatizing to naphthalene. This is a fundamental reactivity difference from 1,2- and 1,4-dihydronaphthalene, which are primarily studied for their reactions as hydrogen acceptors or for undergoing disproportionation. [1]

Hydrogen Transfer Reactivity
Class-level
Donor (→ Naphthalene) vs. Acceptor/Disproportionation
Enables hydrogen-donor study distinct from 1,2-isomer
Historical study context; modern replication may be needed.
Organic Synthesis Hydrogen Transfer Reaction Mechanism

Accessible via Pericyclic Synthesis: A Divergent Route from [10]Annulene for Isomer-Specific Production

The cis- and trans- isomers of 4a,8a-dihydronaphthalene are formed via the 6-π electrocyclization of specifically configured [10]annulene precursors. Quantum-chemical modeling validates that the mono-trans [10]annulene cyclizes to the trans product, while all-cis [10]annulene undergoes a rate-limiting bond-shift to a naphthalene-like conformation before quickly cyclizing to the cis isomer. This computationally validated mechanism provides a predictive synthetic blueprint that is not available for other dihydronaphthalene isomers. [1]

Synthetic Access
Reported
Pericyclic electrocyclization from [10]annulene
Predictive stereochemical control for complex polycycles
Computationally validated; synthetic application requires experimental development.
Physical Organic Chemistry Computational Chemistry Pericyclic Reactions

Best Application Scenarios for Procuring 4a,8a-Dihydronaphthalene (17344-74-0)


Specialized Hydrogen Donor in Transfer Hydrogenation Studies

For research groups investigating metal-free or biomimetic hydrogen transfer, cis-4a,8a-dihydronaphthalene provides a well-defined, small-molecule hydrogen donor whose aromatization driving force can be precisely studied. Unlike 1,2-dihydronaphthalene, its reactivity is explicitly directed towards hydrogen donation rather than disproportionation, making it a cleaner mechanistic probe [1].

Stereospecific Synthesis of Complex Polycycles

The ability to generate the cis- or trans- isomer of 4a,8a-dihydronaphthalene predictably from the corresponding [10]annulene configuration offers a powerful entry point into the stereospecific synthesis of complex polycyclic frameworks. This pericyclic approach is fundamentally distinct from the catalytic hydrogenation of naphthalene, which yields a mixture of 1,2- and 1,4-isomers and lacks stereocontrol [2].

High-Temperature Gas-Phase Physical Chemistry Experiments

With a mean boiling point approximately 12–19 °C higher than its constitutional isomers, the 4a,8a-isomer is the preferred choice for gas-phase spectroscopy, flash vacuum pyrolysis, or chemical vapor deposition (CVD) precursor studies where thermal stability and volatility are finely balanced. The distinct boiling point also facilitates purification of the desired isomer from a crude reaction mixture .

Application
Selection Property
Validation Focus
Transfer hydrogenation studies
Hydrogen-donor aromatization capacity
H-transfer endpoint and naphthalene byproduct
Stereospecific polycycle synthesis
cis/trans stereoisomer access
Stereochemical outcome reproducibility
High-temperature gas-phase studies
Elevated boiling point for distillation
Thermal stability and volatility profiling
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